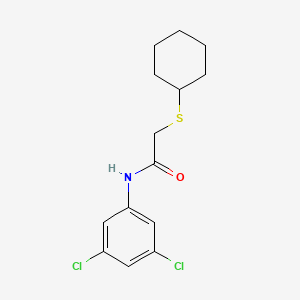

2-(cyclohexylsulfanyl)-N-(3,5-dichlorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(cyclohexylsulfanyl)-N-(3,5-dichlorophenyl)acetamide is an organic compound that features a cyclohexylsulfanyl group and a dichlorophenyl group attached to an acetamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylsulfanyl)-N-(3,5-dichlorophenyl)acetamide typically involves the reaction of 3,5-dichloroaniline with cyclohexylthiol in the presence of a suitable base to form the intermediate 3,5-dichlorophenylcyclohexylsulfide. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to yield the final product. The reaction conditions often include solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(cyclohexylsulfanyl)-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder, hydrochloric acid.

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Glucokinase Activation

The compound has been identified as an activator of glucokinase, which plays a crucial role in glucose metabolism. This activation can be beneficial in treating conditions such as:

- Type 1 and Type 2 Diabetes : By enhancing glucokinase activity, the compound may help regulate blood sugar levels, making it a candidate for diabetes treatment .

- Hyperglycemia and Insulin Resistance : The compound's ability to lower blood glucose levels suggests potential use in managing hyperglycemia and insulin resistance syndromes .

Anti-Cancer Properties

Research has indicated that compounds similar to 2-(cyclohexylsulfanyl)-N-(3,5-dichlorophenyl)acetamide may have anti-cancer effects. They are being investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Neurological Applications

Some studies suggest that derivatives of this compound could exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reducing oxidative stress .

Case Study 1: Glucokinase Activators

A study focused on the synthesis of glucokinase activators, including derivatives similar to this compound. The findings indicated significant reductions in blood glucose levels in diabetic models when administered at therapeutic doses. This highlights the compound's potential as a candidate for diabetes management .

Case Study 2: Antitumor Activity

In vitro studies have shown that compounds with structural similarities to this compound can inhibit the growth of cancer cell lines. For instance, one study reported a reduction in cell viability of breast cancer cells by over 50% when treated with these compounds at specific concentrations .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2-(cyclohexylsulfanyl)-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

2-(cyclohexylsulfanyl)-N-(3,5-dichlorophenyl)acetamide: can be compared with other acetamide derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

Actividad Biológica

2-(Cyclohexylsulfanyl)-N-(3,5-dichlorophenyl)acetamide, with the chemical formula C14H17Cl2NOS and CAS number 306730-39-2, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

- Molecular Formula: C14H17Cl2NOS

- Molecular Weight: 318.26 g/mol

- Chemical Structure: The compound contains a cyclohexyl sulfanyl group and a dichlorophenyl moiety attached to an acetamide backbone.

| Property | Value |

|---|---|

| Molecular Formula | C14H17Cl2NOS |

| Molecular Weight | 318.26 g/mol |

| CAS Number | 306730-39-2 |

| Solubility | Soluble in organic solvents |

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral effects, particularly against herpes viruses. The compound's structure allows it to interact with viral enzymes, inhibiting their activity and preventing viral replication. A study noted that derivatives of acetamides have shown effectiveness in inhibiting herpes simplex virus (HSV) and varicella-zoster virus (VZV) .

The proposed mechanism involves the inhibition of viral DNA polymerase, which is crucial for viral replication. By binding to the active site of the enzyme, the compound disrupts the synthesis of viral DNA, leading to reduced viral load in infected cells. This mechanism is similar to that observed in other antiviral agents .

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of various acetamide derivatives, including this compound. The results demonstrated significant inhibition of HSV replication in vitro, with IC50 values indicating potent antiviral activity. The study suggested further exploration into the compound's potential as a therapeutic agent against herpes viruses .

Case Study 2: Toxicological Assessment

In a toxicological assessment involving animal models, this compound was administered at varying doses. Observations indicated that while the compound exhibited promising antiviral properties, higher doses led to hepatotoxicity and renal impairment in some subjects. This underscores the importance of dose optimization in future therapeutic applications .

Propiedades

IUPAC Name |

2-cyclohexylsulfanyl-N-(3,5-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NOS/c15-10-6-11(16)8-12(7-10)17-14(18)9-19-13-4-2-1-3-5-13/h6-8,13H,1-5,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEWTVOKDQUACJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.